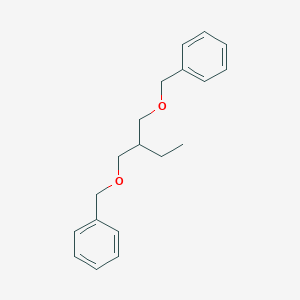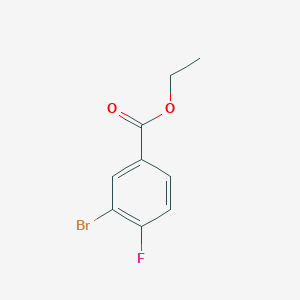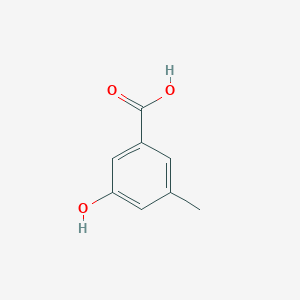
2-丁酰胺丙酸
描述
2-Butyrylaminopropionic acid, also known as 2-Butyrylaminopropionic acid, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butyrylaminopropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butyrylaminopropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyrylaminopropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微生物学和益生菌研究
2-丁酰胺丙酸与人体肠道微生物群中产丁酸细菌的研究有关。 这些细菌在维持肠道健康、调节免疫系统和影响能量代谢方面起着至关重要的作用 . 靶向丁酸生产相关基因(如丁酸激酶基因)的新型引物的发展,使得能够识别出更广泛的产丁酸细菌,这可能导致益生菌疗法的进步以及对肠道菌群组成的更深入理解 .
食品保鲜和安全
在食品工业中,2-丁酰胺丙酸衍生物因其抗菌特性而备受关注。 研究表明丙酸及其衍生物(与2-丁酰胺丙酸具有结构相似性)对沙门氏菌属、大肠杆菌O157:H7和单核细胞增多性李斯特菌等病原体有效,使其成为食品保鲜和安全的宝贵工具 .
农业生产力
该化合物在农业中的作用与提高作物氮利用效率(NUE)有关。 操纵氨基酸代谢(包括2-丁酰胺丙酸等化合物)可以导致开发出具有增强NUE的作物,从而有助于更可持续的农业实践 .
生物医学应用
在医学上,2-丁酰胺丙酸的结构(包括氨基)使其成为合成生物相容材料的候选者。 生物医学应用中基于丙烯酸的材料的研究通常涉及对丙烯酸酯化脂肪酸(2-丁酰胺丙酸属于此类)的修饰,以用于组织工程和再生医学 .
环境保护
2-丁酰胺丙酸可能通过开发可生物降解材料来促进环境保护。 研究重点是创建具有抗菌潜力的环保生物塑料薄膜,可用于食品包装应用,减少对不可生物降解聚合物的依赖 .
生物技术和药物递送
在生物技术应用中,从氨基酸衍生而来的肽(包括2-丁酰胺丙酸)被用于药物递送系统。 这些肽可以以精确的分子控制进行合成,并且在纳米医学中显示出用于靶向药物递送的潜力 .
材料科学
该化合物在材料科学中也很重要,特别是在开发绿色缓蚀剂方面。 研究表明β-N-丁基氨基丙酸(一种衍生物)可以作为工业过程中金属的环保缓蚀剂,突出了其在材料保护方面的潜力 .
能源生产
最后,2-丁酰胺丙酸与能源生产研究有关。它与丁酸具有结构相似性,丁酸是生物燃料(如可再生柴油和喷气燃料)的前体。 从生物质中生物生产丁酸(涉及2-丁酰胺丙酸等化合物)是可持续燃料生产的关键研究领域 .
安全和危害
作用机制
Target of Action
It shares structural similarities with short-chain fatty acids (scfas) like butyric acid. SCFAs are primarily produced by gut microbiota from complex dietary carbohydrates and have been implicated in various physiological processes.
Biochemical Pathways
Result of Action
Given its structural similarity to SCFAs, it may have similar effects. SCFAs have been shown to play a role in various physiological processes, including the regulation of energy metabolism, immune responses, and gut health.
属性
IUPAC Name |
2-(butanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMTCJMOWXMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045005 | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59875-04-6 | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59875-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyrylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)











